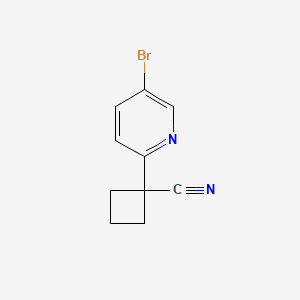
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Cat. No. B1445294
Key on ui cas rn:
485828-81-7
M. Wt: 237.1 g/mol
InChI Key: LXWAHEQTYXIWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933072B2
Procedure details


The title compound was prepared from (5-bromo-pyridin-2-yl)-acetonitrile and 1,3-dibromopropane following a procedure analogous to that described in Step 1 for Intermediate 34; additionally, 7-bromo-3,4-dihydro-2H-quinolizine-1-carbonitrile was obtained {Yield: 75% of theory; LC (method 1): tR=1.72 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+}. Yield: 25% of theory; LC (method 1): tR=1.86 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+.


[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]#[N:10])=[N:6][CH:7]=1.Br[CH2:12][CH2:13][CH2:14]Br>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:9]#[N:10])[CH2:14][CH2:13][CH2:12]2)=[N:6][CH:7]=1.[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH2:12][CH2:13][CH2:14][C:8]=2[C:9]#[N:10])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Step Two
[Compound]
|
Name
|
Intermediate 34
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)C1(CCC1)C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN2CCCC(=C2C=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
